molecular formula C11H10N2O4 B1363908 1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione CAS No. 69457-35-8

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No. B1363908
CAS RN: 69457-35-8
M. Wt: 234.21 g/mol
InChI Key: QQZJAOVFTGBDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a diazinane ring and a methoxyphenyl group. It is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Structural Analysis and Interactions

The structural analysis of related compounds containing 1,3-diazinane-2-thione and methoxyphenyl rings indicates non-coplanarity between the diazinane ring system and adjacent aromatic rings. This characteristic influences the molecular interactions, including hydrogen bonding patterns within the crystal structures, which are crucial for understanding molecular stability and reactivity (Devarajegowda et al., 2011).

Synthesis and Crystallography

Synthetic pathways and crystallographic insights into similar compounds highlight the formation processes and the crystal packing sustained by intermolecular interactions. Such studies provide a foundation for designing novel materials with specific properties (Rivera et al., 2022).

Photoactivation and Chemical Reactivity

Research into the photoactivation of diazirines adjacent to methoxyphenyl groups suggests innovative strategies for cleaner chemical reactions in biological systems. This could lead to more selective and environmentally friendly chemical processes (Raimer & Lindel, 2013).

Molecular Structure and Intermolecular Interactions

Investigations into azines and diazabutadienes containing methoxyphenyl components offer detailed insights into their molecular structures and intermolecular interactions, aiding in the understanding of material properties and reactivity (Gomes et al., 2018).

properties

IUPAC Name

1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJAOVFTGBDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366851
Record name 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-1,3-diazinane-2,4,6-trione

CAS RN

69457-35-8
Record name 1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.